
p-Tolylthiourea
Overview
Description
p-Tolylthiourea: is an organosulfur compound with the chemical formula C8H10N2S . It is a derivative of thiourea where one of the hydrogen atoms is replaced by a p-tolyl group. This compound is known for its diverse applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolylthiourea can be synthesized through the reaction of p-toluidine with carbon disulfide (CS2) in the presence of a base, followed by the addition of an acid to precipitate the product. Another method involves the reaction of p-toluidine with thiocyanate salts under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of p-toluidine with thiocyanate salts in a controlled environment to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .
Chemical Reactions Analysis
Cyclization Reactions
p-Tolylthiourea reacts with malonic acid in acetyl chloride-acetic acid to form thiobarbituric acids , which are precursors for pharmaceuticals and agrochemicals .
Example Reaction :
Conditions :
-
Solvent: Acetyl chloride-acetic acid (1:2 ratio)
-
Temperature: Room temperature
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Reaction time: 2.5 hours
Characterization Data :
Property | Value |
---|---|
Melting Point | 105–106°C |
HPLC Purity (254 nm) | 99.9% |
¹H NMR (DMSO-d₆) | δ 10.2 (s, NH), 7.2 (d, Ar-H) |
Formation of Thiazoline Derivatives
This compound undergoes reactions with α-chloroacetoacetate to form thiazoline derivatives via intermediate oxathioles and isothiocyanates .
Mechanism :
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Oxathiole Formation : Nucleophilic attack by thiourea on α-chloroacetoacetate.
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Isothiocyanate Intermediate : Generated via elimination.
Key Observations :
Corrosion Inhibition
This compound exhibits 97.36% inhibition efficiency for cold-rolled steel in citric acid, outperforming other thioureas .
Adsorption Data :
Parameter | Value |
---|---|
ΔG<sub>ads</sub> | -6.3 kcal/mol |
Inhibition Type | Mixed (anodic/cathodic) |
Langmuir Isotherm Fit | R² = 0.998 |
Molecular Dynamics Simulation :
Additional Reactions
Scientific Research Applications
Corrosion Inhibition
Overview
p-Tolylthiourea has been extensively studied for its corrosion inhibition properties, particularly in acidic environments. Its effectiveness as an inhibitor for cold-rolled steel in citric acid solutions has been highlighted in recent research.
Case Study: Corrosion Inhibition Performance
A study investigated the inhibition efficiency of this compound compared to other thiourea derivatives. The results indicated that this compound exhibited the highest inhibition efficiency at 97.36%, outperforming other compounds such as 1,3-dimethylthiourea and N-ethylthiourea. The mechanism was identified as a mixed-type inhibition, effectively retarding both cathodic and anodic reactions on the metal surface. The adsorption of this compound followed the Langmuir isotherm model, indicating a strong interaction with the steel surface .
Compound | Inhibition Efficiency (%) |
---|---|
This compound | 97.36 |
1,3-Dimethylthiourea | 85.12 |
N-Ethylthiourea | 78.45 |
Thiourea | 65.30 |
Pharmaceutical Applications
Anticancer Activity
Recent studies have explored the synthesis of thiourea derivatives, including this compound, for their potential anticancer properties. These compounds were tested against various cancer cell lines, revealing promising antiproliferative activities.
Case Study: Antiproliferative Effects
In a study evaluating new thiazolidinone/uracil derivatives synthesized from thioureas, including this compound, several compounds demonstrated significant antiproliferative activity with GI50 values ranging from 1.10 µM to 10.00 µM against different cancer cell lines (Panc-1, MCF-7, HT-29, and A-549). This suggests that this compound could serve as a scaffold for developing novel anticancer agents .
Compound | GI50 (µM) |
---|---|
This compound | 1.10 - 10.00 |
Compound A | 1.80 |
Compound B | 2.50 |
Agricultural Chemistry
Use in Herbicides and Pesticides
this compound is also recognized for its role in agricultural applications as a component of herbicides and pesticides. Its chemical structure allows it to interact effectively with various biological targets.
Synthesis and Application
The synthesis of this compound derivatives has been linked to enhanced biological activities against pests and weeds due to the presence of multiple active sites within the molecule. Research indicates that these derivatives can inhibit specific enzymes vital for pest survival .
Mechanism of Action
The mechanism of action of p-tolylthiourea involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Thiourea: The parent compound of p-tolylthiourea, known for its use in organic synthesis and as a reagent in various chemical reactions.
N-ethylthiourea: A derivative of thiourea with an ethyl group, used in similar applications as this compound.
1,3-dimethylthiourea: Another derivative with two methyl groups, known for its use as a corrosion inhibitor.
Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain organic compounds and in applications where specific reactivity is required .
Biological Activity
p-Tolylthiourea (PTU) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological properties of PTU, focusing on its antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure
This compound has the chemical formula C₇H₈N₂S and is characterized by the presence of a thiourea functional group attached to a para-tolyl group. The structure can be represented as follows:
Antimicrobial Activity
PTU and its derivatives have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that thiourea derivatives exhibit notable antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Antibacterial | 32 | |
This compound | Antifungal | 64 | |
Benzylthiourea | Antibacterial | 16 | |
Cyclohexylthiourea | Antifungal | 128 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective against certain bacterial strains, although its antifungal activity is comparatively lower than some derivatives.
Anticancer Activity
Recent research has highlighted the potential of PTU as an anticancer agent. PTU has been evaluated for its inhibitory effects on various cancer cell lines, showcasing promising results.
Table 2: Anticancer Activity of this compound
The IC50 values indicate the concentration required to inhibit cell growth by 50%. PTU showed significant potency against breast cancer cell lines, suggesting its potential as a therapeutic agent.
The biological activity of PTU can be attributed to several mechanisms:
- Enzyme Inhibition : PTU has been shown to inhibit various enzymes such as protein tyrosine kinases and topoisomerases, which are crucial in cancer cell proliferation and survival .
- Lipophilicity : The lipophilic nature of PTU allows it to penetrate cellular membranes effectively, enhancing its bioactivity against microbial and cancer cells .
- Molecular Interactions : Studies suggest that PTU interacts with cellular targets through hydrogen bonding and hydrophobic interactions, influencing its biological efficacy .
Case Studies
- Antimicrobial Study : A study conducted on various thiourea derivatives, including PTU, revealed that compounds with higher lipophilicity exhibited better antimicrobial activity due to improved penetration into microbial cells .
- Anticancer Research : In a comparative study on the anticancer effects of PTU against breast cancer cell lines MDA-MB-231 and MCF-7, it was found that PTU induced apoptosis and inhibited cell cycle progression, demonstrating its potential as an anticancer agent .
Q & A
Q. Basic: What are the standard methods for synthesizing p-Tolylthiourea in laboratory settings?
Answer:
Synthesis typically involves the reaction of p-toluidine with thiourea or thiophosgene under controlled conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., ethanol or DMF) to minimize side reactions.
- Temperature control : Maintain 60–80°C for optimal nucleophilic substitution .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity.
- Characterization : Confirm identity via melting point analysis, H/C NMR, and FT-IR spectroscopy .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data of this compound across different studies?
Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Meta-analysis : Systematically compare protocols (e.g., cell lines, concentrations, exposure times) to identify confounding variables .
- Reproducibility testing : Replicate studies under standardized conditions (e.g., ISO guidelines for cytotoxicity assays) .
- Data triangulation : Cross-validate results using orthogonal methods (e.g., enzymatic assays vs. molecular docking) .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Answer:
Critical techniques include:
- NMR spectroscopy : Confirm aromatic proton signals (δ 7.2–7.4 ppm for para-substituted toluene) and thiourea NH peaks (δ 8.5–9.5 ppm) .
- FT-IR : Identify N-H stretches (~3200 cm) and C=S vibrations (~1250 cm) .
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (m/z 166.05 for CHNS) .
Q. Advanced: What strategies optimize the reaction yield of this compound derivatives without compromising purity?
Answer:
Optimization involves:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance thiourea formation kinetics .
- Solvent effects : Evaluate polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- In-line monitoring : Use HPLC or UV-Vis spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Q. Basic: How to design a structure-activity relationship (SAR) study for this compound analogs?
Answer:
SAR design requires:
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., nitro, methoxy) to assess electronic effects .
- Biological assays : Use dose-response curves (IC values) in target-specific assays (e.g., enzyme inhibition) .
- Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity .
Q. Advanced: What computational methods predict this compound's interactions with biological targets, and how to validate them experimentally?
Answer:
- Molecular docking : Use AutoDock Vina to model binding poses in active sites (e.g., urease or kinase targets) .
- MD simulations : Run 100-ns trajectories to assess stability of predicted complexes .
- Validation : Compare computational binding energies with experimental K values from surface plasmon resonance (SPR) .
Q. Basic: What are the critical parameters when developing an HPLC protocol for this compound quantification?
Answer:
Key parameters include:
- Column selection : C18 columns with 5-µm particle size for optimal resolution .
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance peak symmetry .
- Detection : UV absorbance at 254 nm (aromatic ring π→π* transitions) .
Q. Advanced: How to assess the environmental stability of this compound under varying conditions?
Answer:
- Degradation studies : Expose samples to UV light, humidity, and pH extremes (2–12) over 30 days .
- Analytical monitoring : Use LC-MS/MS to quantify degradation products (e.g., toluene sulfonic acid derivatives) .
- Ecotoxicology : Test residual toxicity via Daphnia magna or algal growth inhibition assays .
Properties
IUPAC Name |
(4-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLFMCZPFIKKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211239 | |
Record name | Urea, 2-thio-1-p-tolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-52-6 | |
Record name | (4-Methylphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Tolylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622526 | |
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Record name | p-Tolylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28041 | |
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Record name | Urea, 2-thio-1-p-tolyl- | |
Source | EPA DSSTox | |
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Record name | p-tolylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.765 | |
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Record name | 4-Tolylthiourea | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL946R8H7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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